4-(2,5-dimethylbenzyl)thiomorpholine
Description
4-(2,5-Dimethylbenzyl)thiomorpholine is a thiomorpholine derivative featuring a 2,5-dimethylbenzyl substituent at the nitrogen atom of the thiomorpholine core. Thiomorpholine, a six-membered heterocyclic ring containing one sulfur and one nitrogen atom, is structurally analogous to morpholine but replaces oxygen with sulfur. The 2,5-dimethylbenzyl group introduces steric bulk and electron-donating methyl substituents, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methyl]thiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-11-3-4-12(2)13(9-11)10-14-5-7-15-8-6-14/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVKZAZSHMHQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198892 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Thiomorpholine vs. Morpholine Derivatives
The replacement of oxygen with sulfur in thiomorpholine derivatives distinguishes them from morpholine analogues. Key differences include:
Structural Insights :
- The sulfur atom in thiomorpholine enables unique intermolecular interactions, such as weak C–H···O hydrogen bonds involving methylene groups adjacent to sulfur. These interactions promote centrosymmetric dimer formation in crystals, unlike morpholine derivatives, which rely on weaker van der Waals forces .
Comparison with Other Thiomorpholine Derivatives
4-(4-Nitrophenyl)thiomorpholine
- Synthesis : Prepared via nucleophilic aromatic substitution (e.g., 4-fluoronitrobenzene + thiomorpholine in acetonitrile) . Similar methods could apply to 4-(2,5-dimethylbenzyl)thiomorpholine using 2,5-dimethylbenzyl halides.
- Electronic Effects : The nitro group in 4-nitrophenyl derivatives is electron-withdrawing, enhancing electrophilicity at the aromatic ring. In contrast, the methyl groups in 2,5-dimethylbenzyl are electron-donating, which may stabilize the aryl moiety and alter binding affinities in medicinal applications .
- Applications : 4-(4-Nitrophenyl)thiomorpholine is a precursor to antimycobacterial and kinase inhibitor candidates, suggesting that the 2,5-dimethylbenzyl variant could similarly serve as a scaffold for bioactive molecules .
Piperidine and Piperazine Analogues
- Lipophilicity : Thiomorpholine derivatives generally exhibit higher logP values than piperidine/piperazine analogues due to sulfur’s contribution.
- Metabolic Pathways : Piperidine rings are metabolically stable, whereas thiomorpholine’s sulfur offers a “soft spot” for oxidative metabolism, enabling prodrug strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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